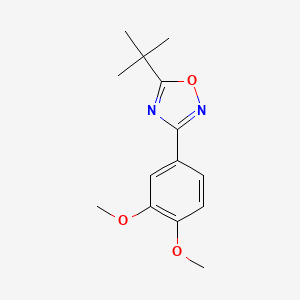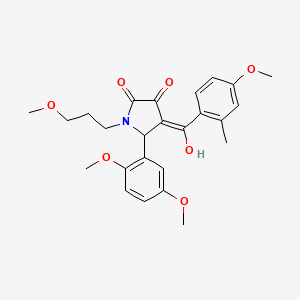![molecular formula C26H34N2O6 B5398225 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields of scientific research, including pharmacology, neurology, and psychiatry.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate is complex and involves multiple pathways. In pharmacology, this compound has been shown to selectively bind to certain serotonin receptors, including 5-HT1A and 5-HT2A receptors, leading to the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. In neurology, this compound has been shown to have neuroprotective properties, including the inhibition of oxidative stress and the modulation of various signaling pathways, including the Akt/GSK-3β pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate are diverse and depend on the specific application and dose of the compound. In pharmacology, this compound has been shown to modulate various neurotransmitter systems, leading to the regulation of mood, anxiety, and cognition. In neurology, this compound has been shown to have neuroprotective properties, including the inhibition of oxidative stress and the modulation of various signaling pathways, leading to the prevention of neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate in lab experiments are its potent and selective binding affinity for certain serotonin receptors, making it a potential candidate for the treatment of various psychiatric disorders and neurodegenerative diseases. The limitations of using this compound in lab experiments are its complex mechanism of action and potential side effects, including toxicity and adverse reactions.
Direcciones Futuras
For the research on 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate are diverse and include the investigation of its potential therapeutic applications in various fields of scientific research, including pharmacology, neurology, and psychiatry. Specifically, future research should focus on the optimization of the synthesis method and the development of more potent and selective analogs of this compound. Additionally, future research should focus on the investigation of the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, future research should focus on the development of novel delivery systems and formulations for this compound, including the investigation of its potential use in combination with other drugs and compounds.
Métodos De Síntesis
The synthesis of 1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate involves the reaction between 1-benzyl-4-piperazine and 3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propylamine in the presence of oxalic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate has been studied extensively for its potential therapeutic applications in various fields of scientific research. In pharmacology, this compound has been shown to have potent and selective binding affinity for certain serotonin receptors, making it a potential candidate for the treatment of various psychiatric disorders, including depression and anxiety. In neurology, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-benzyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.C2H2O4/c1-3-8-21-11-12-23(24(19-21)27-2)28-18-7-13-25-14-16-26(17-15-25)20-22-9-5-4-6-10-22;3-1(4)2(5)6/h3-6,8-12,19H,7,13-18,20H2,1-2H3;(H,3,4)(H,5,6)/b8-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDOAHVCOZETRP-DCDCITSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)
![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)